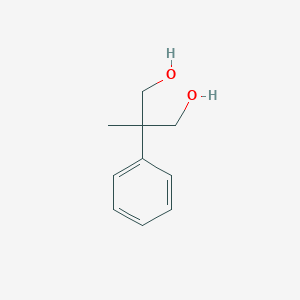

2-Methyl-2-phenylpropane-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEIMYVOVVBWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179482 | |

| Record name | 2-Methyl-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24765-53-5 | |

| Record name | 2-Methyl-2-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24765-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-phenylpropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024765535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24765-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylpropane-1,3-diol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Methyl-2-phenylpropane-1,3-diol, a valuable diol intermediate in the development of various fine chemicals and active pharmaceutical ingredients. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of two core synthetic strategies: the reduction of diethyl 2-methyl-2-phenylmalonate and a crossed aldol-hydrogenation sequence commencing from 2-methyl-2-phenylpropanal. The causality behind experimental choices, detailed step-by-step protocols, and comparative analysis of these routes are presented to provide a field-proven perspective on the synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a substituted propanediol featuring a quaternary carbon center, a phenyl group, and two primary hydroxyl functionalities. This unique structural arrangement imparts specific physical and chemical properties that make it a desirable building block in organic synthesis. Its applications are found in the preparation of polyesters, polyurethanes, and as a precursor for various biologically active molecules. The diol's structure allows for the introduction of a chiral center, making it a target for asymmetric synthesis in the development of novel therapeutics.

This guide will elucidate the most practical and scientifically robust methods for the preparation of this compound, providing the necessary detail for laboratory-scale synthesis and considerations for potential scale-up.

Primary Synthesis Pathways

Two principal and well-documented pathways for the synthesis of this compound have been identified and are discussed in detail below. These routes offer distinct advantages and present different challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Pathway 1: Reduction of Diethyl 2-methyl-2-phenylmalonate

This classical and reliable approach involves two main stages: the synthesis of the substituted malonic ester, diethyl 2-methyl-2-phenylmalonate, followed by its reduction to the target diol.

The synthesis of the key intermediate, diethyl 2-methyl-2-phenylmalonate, begins with the commercially available diethyl phenylmalonate. The acidic nature of the α-hydrogen in diethyl phenylmalonate (pKa ≈ 13) allows for its facile deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.[1] This enolate readily undergoes an SN2 reaction with an alkylating agent, in this case, a methyl halide like methyl iodide, to introduce the methyl group at the α-position.[1]

The choice of sodium ethoxide as the base is logical as it is readily prepared from sodium metal in ethanol and any transesterification side reactions with the ethyl esters of the starting material will not result in a change of the product. The reaction is typically performed under anhydrous conditions to prevent the quenching of the enolate and the base.

Experimental Protocol: Alkylation of Diethyl Phenylmalonate [2][3]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1.0 eq.) in anhydrous ethanol under an inert atmosphere.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl phenylmalonate (1.0 eq.) dropwise with stirring.

-

Alkylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Completion: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude diethyl 2-methyl-2-phenylmalonate, which can be purified by vacuum distillation.

The reduction of the two ester functionalities of diethyl 2-methyl-2-phenylmalonate to the corresponding primary alcohols yields this compound. This transformation is most effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[4] The reaction proceeds via the nucleophilic attack of the hydride ion on the carbonyl carbon of each ester group. An excess of LiAlH₄ is required as the reaction consumes two equivalents of hydride per ester group, and the initial reaction with any acidic protons on the starting material will also consume the reagent.[4]

The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic solvents.[5][6] The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the resulting aluminum alkoxide complex to liberate the diol.[7]

Experimental Protocol: LiAlH₄ Reduction of Diethyl 2-methyl-2-phenylmalonate [5][6][7]

-

Reaction Setup: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF.

-

Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. A solution of diethyl 2-methyl-2-phenylmalonate in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

-

Isolation: Filter the resulting white precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product, which may be an oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by flash column chromatography.[8]

An alternative, safer, and more scalable reduction can be performed using sodium borohydride in the presence of an alkali metal dihydrogen phosphate.[9] While sodium borohydride is generally less reactive than LiAlH₄, this system has been shown to be effective for the reduction of the analogous diethyl phenylmalonate.[9]

Pathway 2: Crossed Aldol-Hydrogenation Sequence

This pathway offers an alternative route starting from 2-methyl-2-phenylpropanal. It involves an initial base-catalyzed condensation with formaldehyde, followed by the reduction of the resulting intermediate.

This step is a base-catalyzed crossed aldol-type reaction between 2-methyl-2-phenylpropanal and formaldehyde. In this reaction, formaldehyde acts as the electrophile, and the enolate of 2-methyl-2-phenylpropanal, formed in the presence of a base, acts as the nucleophile. Since formaldehyde has no α-hydrogens, it cannot self-condense and serves only as the acceptor.[10] The product of this reaction is the β-hydroxy aldehyde, 2-methyl-2-phenyl-3-hydroxypropanal.

The intermediate β-hydroxy aldehyde is then reduced to the target diol. This reduction can be achieved through catalytic hydrogenation. A patent describes the hydrogenation of a 50% aqueous methanol solution of 2-methyl-2-phenyl-3-hydroxypropanal at 130°C and 30 bar over a suitable catalyst, achieving an impressive 89% yield of 2-methyl-2-phenyl-propane-1,3-diol.[11] This method is well-suited for industrial applications due to the use of catalytic hydrogen, which is more economical and generates less waste than stoichiometric metal hydride reagents.

Experimental Protocol: Crossed Aldol-Hydrogenation [11]

-

Aldol-type Condensation (Conceptual): In a suitable reactor, 2-methyl-2-phenylpropanal is reacted with an aqueous solution of formaldehyde in the presence of a base (e.g., NaOH or Ca(OH)₂). The reaction is typically carried out at a controlled temperature to minimize side reactions. The resulting product is 2-methyl-2-phenyl-3-hydroxypropanal.

-

Catalytic Hydrogenation: The crude or purified 2-methyl-2-phenyl-3-hydroxypropanal is dissolved in a suitable solvent mixture (e.g., 1:1 water-methanol).

-

Reaction Conditions: The solution is subjected to hydrogenation in a high-pressure reactor over a suitable hydrogenation catalyst (e.g., a supported nickel or noble metal catalyst) at elevated temperature (e.g., 130°C) and pressure (e.g., 30 bar).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is removed by distillation, and the resulting crude 2-methyl-2-phenyl-propane-1,3-diol is purified by vacuum distillation or recrystallization. The product has a reported boiling point of 143°-145° C at 1 mbar and a melting point of 80°-82° C.[11]

Comparative Analysis of Synthesis Pathways

To aid in the selection of the most appropriate synthetic route, the two primary pathways are compared in the table below based on several key metrics.

| Parameter | Pathway 1: Malonate Reduction | Pathway 2: Aldol-Hydrogenation |

| Starting Materials | Diethyl phenylmalonate, methyl iodide | 2-Methyl-2-phenylpropanal, formaldehyde |

| Key Reagents | Strong base (e.g., NaOEt), LiAlH₄ or NaBH₄ | Base for aldol, H₂/catalyst |

| Number of Steps | 2 (Alkylation + Reduction) | 2 (Aldol + Hydrogenation) |

| Reported Yield | High for both steps, but cumulative yield may vary. | High (89% for hydrogenation step).[11] |

| Scalability | LiAlH₄ reduction can be hazardous on a large scale. NaBH₄ is a safer alternative. | Catalytic hydrogenation is highly scalable and common in industrial processes. |

| Safety Considerations | Use of flammable solvents, pyrophoric LiAlH₄, and toxic methyl iodide. | Use of flammable solvents, formaldehyde (a known carcinogen), and high-pressure hydrogenation. |

| Waste Generation | Stoichiometric aluminum salts from LiAlH₄ reduction. | Minimal waste from catalytic hydrogenation. |

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the logical flow of the two primary synthesis pathways.

Figure 1: Overview of the two primary synthesis pathways for this compound.

Figure 2: Workflow for the synthesis via diethyl 2-methyl-2-phenylmalonate reduction.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic routes. The reduction of diethyl 2-methyl-2-phenylmalonate offers a well-established laboratory method with high yields, though the use of lithium aluminum hydride presents scalability and safety challenges. The crossed aldol-hydrogenation pathway, on the other hand, represents a more industrially viable approach, leveraging catalytic hydrogenation for the final reduction step. The choice of pathway will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important diol intermediate.

References

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

Diethyl phenylmalonate. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

- CN115925543A - Synthesis method of diethyl phenylethylmalonate. (2023). Google Patents.

-

Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware. Retrieved from [Link]

-

Alkylation of the following compound with methyl iodide under two... (n.d.). Pearson. Retrieved from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

-

Synthesis of diethyl [4-(3-methyl-2-thienyl)phenyl]malonate. (n.d.). PrepChem.com. Retrieved from [Link]

-

2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

- US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (1991). Google Patents.

-

7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Crossed Cannizzaro reaction. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

L-VALINOL. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of 2-phenylpropanol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 2-phenyl-propane-1,3-diol. (n.d.). PrepChem.com. Retrieved from [Link]

- US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol. (2016). Google Patents.

-

Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate. (1991). European Patent Office. Retrieved from [Link]

-

DIETHYL tert-BUTYLMALONATE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Using the Grignard Reaction to Prepare Triphenylmethanol. (2014). Odinity. Retrieved from [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved from [Link]

-

Reduction of diethyl phenyl malonate with LAH. (2012). Sciencemadness Discussion Board. Retrieved from [Link]

-

22.7: Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Preparation of Methylmagnesium iodide (Grignard reagent). (2020). Chegg. Retrieved from [Link]

-

Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com. Retrieved from [Link]

- US4096192A - Process for the preparation of 2-methyl-1,3-propanediol. (1978). Google Patents.

-

A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (2012). Green Chemistry. Retrieved from [Link]

-

Why can enolizable aldehydes undergo Cannizzaro reactions?. (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methyl-2-propyl-1,3-propanediol. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 10. snscourseware.org [snscourseware.org]

- 11. prepchem.com [prepchem.com]

A Spectroscopic Guide to 2-Methyl-2-phenylpropane-1,3-diol: In-Depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-phenylpropane-1,3-diol, a molecule of interest in synthetic chemistry and drug development. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and professionals in drug development with the foundational knowledge to identify, characterize, and utilize this compound effectively.

Introduction

This compound is a diol containing a quaternary carbon substituted with a phenyl group, a methyl group, and two hydroxymethyl groups. This unique structural arrangement gives rise to distinct spectroscopic signatures that are crucial for its unambiguous identification and for understanding its chemical behavior. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spec data, providing not only the spectral assignments but also the underlying principles and experimental considerations.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates the expected spectroscopic features. The presence of a phenyl group will dominate the aromatic region of the NMR spectra. The two primary alcohol functionalities will be evident in the IR spectrum, and the overall molecular weight and fragmentation patterns will be determined by mass spectrometry.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl groups, the methyl protons, and the hydroxyl protons.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2 | ~3.6-3.8 | Singlet/Multiplet | 4H | Methylene protons (-CH₂OH) |

| 3 | ~2.5-3.5 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

| 4 | ~1.3 | Singlet | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons: The multiplet in the downfield region (7.2-7.4 ppm) is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

-

Methylene Protons: The signal for the two equivalent -CH₂OH groups appears around 3.6-3.8 ppm. Due to the free rotation around the C-C bonds, these four protons are chemically equivalent and often appear as a singlet. However, depending on the solvent and temperature, they might show more complex splitting.

-

Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. The signal is often broad and appears as a singlet due to rapid proton exchange.

-

Methyl Protons: The singlet at approximately 1.3 ppm corresponds to the three protons of the methyl group. The absence of adjacent protons results in a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~145 | Quaternary aromatic carbon (C-ipso) |

| 2 | ~128 | Aromatic CH carbons (C-ortho, C-meta) |

| 3 | ~126 | Aromatic CH carbon (C-para) |

| 4 | ~70 | Methylene carbons (-CH₂OH) |

| 5 | ~45 | Quaternary aliphatic carbon |

| 6 | ~25 | Methyl carbon (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent.

Interpretation and Causality:

-

Aromatic Carbons: The signals for the aromatic carbons appear in the typical range of 120-150 ppm.[1] The quaternary ipso-carbon (the one attached to the aliphatic chain) is usually the most downfield. The other aromatic carbons will show distinct signals, though some may overlap.

-

Methylene Carbons: The carbon atoms of the two equivalent hydroxymethyl groups are deshielded by the adjacent oxygen atoms and appear around 70 ppm.

-

Quaternary Aliphatic Carbon: The central quaternary carbon atom is observed around 45 ppm.

-

Methyl Carbon: The methyl carbon gives a signal in the upfield region, around 25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

-

Spectral Width: A wider spectral width is required to cover the larger range of ¹³C chemical shifts (e.g., 0-220 ppm).

-

Pulse Program: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3600-3200 | O-H stretch | Broad and strong, indicative of hydrogen-bonded hydroxyl groups.[2][3][4] |

| 3100-3000 | C-H stretch (aromatic) | Medium to weak, characteristic of sp² C-H bonds. |

| 3000-2850 | C-H stretch (aliphatic) | Medium to strong, characteristic of sp³ C-H bonds. |

| 1600, 1450 | C=C stretch (aromatic) | Medium to weak, characteristic of the phenyl ring. |

| 1050-1000 | C-O stretch | Strong, indicative of a primary alcohol.[2][3][4] |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of this compound is the broad and intense absorption in the 3600-3200 cm⁻¹ region. This is a classic signature of the O-H stretching vibration of an alcohol, with the broadening caused by intermolecular hydrogen bonding.[2][3][4]

-

C-H Stretches: The spectrum will show absorptions for both aromatic (sp²) and aliphatic (sp³) C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C Stretches: The characteristic absorptions for the carbon-carbon double bond stretches within the phenyl ring are expected around 1600 and 1450 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol groups.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Press the sample firmly against the crystal using the pressure arm to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight. However, the molecular ion may be weak or absent due to the facile fragmentation of alcohols.

Key Fragmentation Pathways:

-

Loss of a hydroxymethyl radical (-CH₂OH): This would result in a fragment ion at m/z = 149.

-

Loss of water (H₂O): A peak at m/z = 162 would indicate the loss of a water molecule from the molecular ion.

-

Benzylic cleavage: Cleavage of the bond between the quaternary carbon and the phenyl group can lead to a tropylium ion at m/z = 91, a common fragment for compounds containing a benzyl group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for its unambiguous identification. This in-depth guide has provided the key spectral features, their interpretation based on fundamental principles, and standardized protocols for data acquisition. For researchers and professionals in drug development, a thorough understanding of this data is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-phenylpropane-1,3-diol

Introduction: Contextualizing 2-Methyl-2-phenylpropane-1,3-diol

This compound is a substituted propanediol featuring both a phenyl and a methyl group attached to the central carbon of the propane backbone. This unique structure, combining a rigid aromatic ring with a flexible diol chain, makes it a molecule of interest in various chemical and pharmaceutical contexts. As a diol, it possesses two primary hydroxyl groups, which can act as hydrogen bond donors and acceptors, influencing its solubility, reactivity, and interaction with biological targets. Its application can range from being a building block in polymer chemistry to a scaffold or intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the known physical properties of this compound. Recognizing that comprehensive experimental data for this specific molecule is not widely published, this document integrates computational data with proposed, field-proven experimental methodologies for its full characterization. The objective is to equip researchers with both the foundational data and the practical scientific framework needed to work with this compound effectively.

Section 1: Core Molecular Identity

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24765-53-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Canonical SMILES | CC(CO)(CO)C1=CC=CC=C1 | [1] |

| InChI Key | BHEIMYVOVVBWRL-UHFFFAOYSA-N | [1][2][3] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's physical and chemical behavior. The following diagram illustrates the two-dimensional structure of this compound.

Sources

An In-depth Technical Guide to 2-Methyl-2-phenylpropane-1,3-diol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropane-1,3-diol is a unique bifunctional molecule that holds significant potential in various scientific and industrial sectors. Its structure, featuring a phenyl group and two primary hydroxyl groups on a neopentyl backbone, imparts a combination of aromatic character, steric hindrance, and opportunities for derivatization. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a particular focus on its relevance in polymer chemistry and as a precursor for pharmacologically active compounds.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This section details the standard nomenclature and identifiers for this compound.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 24765-53-5 to this compound. This identifier is crucial for unambiguous database searches and procurement.

Nomenclature

The systematic and common names for this compound are as follows:

-

IUPAC Name: this compound

-

Synonyms: 1,3-Propanediol, 2-methyl-2-phenyl-; 2-Methyl-2-phenyl-1,3-propanediol

Physicochemical and Spectral Properties

Understanding the physical and chemical properties of this compound is essential for its handling, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 143-145 °C at 1 mbar | [1] |

| Solubility | Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water. | Inferred from structure |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Below are two plausible and detailed laboratory-scale protocols.

Grignard Reaction Approach

This is a classic and versatile method for forming carbon-carbon bonds. The synthesis of the target diol can be achieved through the reaction of a Grignard reagent with a suitable ester.

Caption: Crossed Cannizzaro synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenylpropanal (1 equivalent) and an excess of aqueous formaldehyde (3-4 equivalents).

-

Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide while stirring vigorously. The reaction is exothermic and the temperature should be monitored.

-

Reaction and Work-up: Heat the reaction mixture to 60-70 °C for several hours until the 2-phenylpropanal is consumed (monitored by TLC or GC). Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Applications of this compound

The unique structure of this diol makes it an attractive building block in several areas of chemical science.

Polymer Chemistry

The presence of two primary hydroxyl groups allows this compound to be used as a monomer in the synthesis of polyesters and polyurethanes. [2][3][4][5]The bulky phenyl and methyl groups on the backbone are expected to impart specific properties to the resulting polymers:

-

Increased Glass Transition Temperature (Tg): The rigid phenyl group can increase the Tg of the polymer, leading to materials with higher thermal stability.

-

Amorphous Nature: The non-linear structure can disrupt polymer chain packing, leading to amorphous materials with good solubility in organic solvents. [6]* Improved Mechanical Properties: The neopentyl-like structure can enhance the flexibility and impact resistance of the polymer.

Pharmaceutical and Drug Development

Diol-containing molecules are important precursors in the synthesis of a wide range of pharmaceuticals. The structural similarity of this compound to the backbone of known drugs suggests its potential in this area.

A notable example is the anxiolytic and muscle relaxant drug Meprobamate , which is a dicarbamate derivative of 2-methyl-2-propyl-1,3-propanediol. [7][8]Given this precedent, it is highly plausible that the corresponding dicarbamate of this compound could exhibit psychoactive properties, potentially as an anxiolytic or sedative. [9][10][11]

Caption: Synthesis of a potential Meprobamate analog.

This synthetic pathway opens avenues for the development of new central nervous system (CNS) active agents. The introduction of the phenyl group in place of the propyl group could significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to a compound with a different efficacy, side-effect profile, or duration of action.

Conclusion

This compound is a versatile chemical entity with significant, yet largely unexplored, potential. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The primary applications are anticipated in the fields of polymer science, where it can be used to tailor the properties of polyesters and polyurethanes, and in medicinal chemistry as a scaffold for novel psychoactive drugs. Further research into this compound and its derivatives is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

- Holmberg, C. (1981). Liebigs Annalen der Chemie, 1981(4), 748-750.

-

Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

Relic Chemicals. (n.d.). 2-Methyl-1,3-Propanediol (MP Diol). Retrieved from [Link]

-

LyondellBasell. (n.d.). MPDiol® Glycol. Retrieved from [Link]

- Google Patents. (n.d.). US6414085B1 - Polyester resins based on terephthalic acid and 2-methyl-1,3-propanediol and processes for the preparation thereof.

-

PrepChem. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

-

Synapse. (2023, September 14). Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs. Retrieved from [Link]

-

Bartleby. (n.d.). Formation and Use of an Organometallic Reagent. Retrieved from [Link]

- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.

-

PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]

- Löscher, W., & Schmidt, D. (1997). Felbamate and meprobamate: a comparison of their anticonvulsant properties. Epilepsy Research, 27(2), 95-107.

-

Drugs.com. (n.d.). Meprobamate Alternatives Compared. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). meprobamate. Retrieved from [Link]

- Ali, N., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1-25.

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). the reaction of phenylmagnesium bromide with diethyl ether during grignard preparation. Retrieved from [Link]

- Osinski, W. A. (1957). Treatment of anxiety states with meprobamate. Annals of the New York Academy of Sciences, 67(10), 766-771.

- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.

-

PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]

-

Multichem. (n.d.). 2-Methyl -1, 3-propanediol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. gantrade.com [gantrade.com]

- 3. 2-Methyl-1,3-Propanediol (MP Diol) | Relic Chemicals [relicchemicals.in]

- 4. Page loading... [wap.guidechem.com]

- 5. US6414085B1 - Polyester resins based on terephthalic acid and 2-methyl-1,3-propanediol and processes for the preparation thereof - Google Patents [patents.google.com]

- 6. lyondellbasell.com [lyondellbasell.com]

- 7. Treatment of anxiety states with meprobamate (1957) | Walter A. Osinski | 15 Citations [scispace.com]

- 8. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 9. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 10. Felbamate and meprobamate: a comparison of their anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meprobamate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to 2-Methyl-2-phenylpropane-1,3-diol

Abstract

2-Methyl-2-phenylpropane-1,3-diol is a substituted propanediol with a significant, albeit niche, history in medicinal chemistry. As an analog of centrally acting muscle relaxants, its study provides valuable insights into the structure-activity relationships of this class of therapeutic agents. This technical guide offers a comprehensive overview of the compound, from its historical context and discovery to detailed synthetic protocols, physicochemical characterization, and potential applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this molecule's scientific landscape.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of centrally acting muscle relaxants in the mid-20th century. The quest for compounds that could alleviate muscle spasms and pain without the heavy sedative effects of barbiturates led to the exploration of propanediol derivatives. This class of drugs emerged from early observations of the paralyzing effects of curare, a plant-derived poison used by South American natives, which spurred pharmacological research into neuromuscular transmission.[1][2] While neuromuscular blockers like tubocurarine (the active ingredient in curare) were established for surgical use by 1943, a different class of "spasmolytic" drugs was sought for treating musculoskeletal conditions.[1]

These efforts led to the development of compounds like Mephenesin (3-(o-toloxy)-1,2-propanediol), which demonstrated the therapeutic potential of propanediol ethers. This compound can be considered a structural analog within this broader family, which also includes precursors to significant drugs like carisoprodol and meprobamate.[3][4] Its core structure, a diol with a quaternary carbon bearing both a methyl and a phenyl group, provided a unique scaffold for investigating how lipophilicity and steric bulk influence pharmacological activity.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and illustrative laboratory-scale approach involves a Grignard reaction followed by reduction, or a nitroaldol (Henry) reaction followed by hydrogenation.

Synthetic Pathway Overview: Nitroaldol Condensation Route

A robust method for preparing phenyl-substituted propanediols involves the reaction of a nitroalkane with formaldehyde, followed by the reduction of the nitro group.[5] This pathway is advantageous as it avoids the use of highly reactive and hazardous organometallic reagents like lithium aluminum hydride, making it more amenable to larger-scale synthesis.[5]

The logical flow of this synthesis is depicted below:

Sources

- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]

- 2. Muscle relaxants--the early history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

A Theoretical and Computational Guide to the Conformational Landscape of 2-Methyl-2-phenylpropane-1,3-diol

This in-depth technical guide provides a comprehensive theoretical framework and a detailed computational workflow for elucidating the conformational preferences of 2-Methyl-2-phenylpropane-1,3-diol. This document is intended for researchers, scientists, and drug development professionals engaged in molecular modeling and rational drug design. We will explore the fundamental principles governing the three-dimensional structure of this diol, with a particular focus on the interplay of steric effects and intramolecular hydrogen bonding. A validated computational protocol is presented to enable the accurate prediction of its conformational ensemble.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, which possesses multiple rotatable single bonds, a multitude of conformations are accessible. The relative populations of these conformers, determined by their free energies, dictate the molecule's overall behavior. In the context of drug discovery and materials science, a thorough understanding of the conformational landscape is paramount for predicting molecular interactions, designing novel therapeutics, and engineering materials with desired properties.

This compound, with its vicinal hydroxyl groups and a bulky phenyl substituent, presents an interesting case study in conformational analysis. The potential for intramolecular hydrogen bonding between the two hydroxyl groups is a key determinant of its preferred shape. Furthermore, the steric hindrance imposed by the methyl and phenyl groups at the C2 position significantly influences the rotational barriers around the C-C single bonds. This guide will systematically dissect these conformational determinants and provide a robust computational methodology to explore the potential energy surface of this molecule.

Theoretical Foundations of Conformational Preferences

The conformational landscape of this compound is primarily governed by a delicate balance of several non-covalent interactions:

-

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms, this strain is minimized in staggered conformations.

-

Steric Hindrance: Repulsive interactions between non-bonded atoms or groups in close proximity. The bulky phenyl and methyl groups in the target molecule are expected to play a significant role in dictating the accessible conformations.

-

Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which can significantly stabilize certain conformations. Studies on related 1,3-diols have shown that conformers featuring such bonds are often the most stable in the gas phase.[1] However, in polar solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular interactions.[1]

-

Nonclassical Hydrogen Bonds: The phenyl group can participate in weak C-H···O hydrogen bonds, where an ortho-hydrogen of the phenyl ring interacts with one of the hydroxyl oxygens. This type of interaction has been shown to influence the conformational preferences of phenyl-substituted heterocyclic systems and may be a contributing factor for this compound.[2]

Computational Methodology: A Step-by-Step Protocol

To theoretically investigate the conformational space of this compound, a multi-step computational protocol is recommended. This protocol is designed to be both comprehensive and computationally efficient.

Initial Structure Generation and Conformational Search

The first step involves a broad exploration of the potential energy surface to identify a diverse set of low-energy conformers.

Protocol:

-

Initial 3D Structure Generation: Build the 3D structure of this compound using a molecular builder.

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm. A robust approach is to use a combination of a low-level, fast method for initial exploration followed by refinement at a higher level of theory.

-

Initial Search: A molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., GFN2-xTB) can be used to rapidly generate a large number of conformers. The CREST program, which utilizes an iterative metadynamics approach, is highly effective for this purpose.[3]

-

Clustering and Selection: The generated conformers should be clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum should be selected for further analysis.

-

Caption: Workflow for geometry optimization and frequency calculations.

Analysis of Results

The final step involves a detailed analysis of the optimized conformers and their relative energies.

Protocol:

-

Relative Energy Calculation: Calculate the relative Gibbs free energies of all conformers at a standard temperature (e.g., 298.15 K) to determine their relative populations according to the Boltzmann distribution.

-

Geometric Analysis: Analyze the key geometric parameters of the most stable conformers, including:

-

Dihedral angles defining the backbone conformation.

-

Intramolecular hydrogen bond distances (O-H···O) and angles.

-

Distances for potential C-H···O interactions involving the phenyl ring.

-

-

Visualization: Visualize the optimized structures to gain a qualitative understanding of the conformational preferences.

Predicted Conformational Landscape of this compound

Based on the theoretical principles and computational protocol outlined above, we can predict the key features of the conformational landscape of this compound.

Table 1: Hypothetical Relative Free Energies and Key Geometric Parameters of Low-Energy Conformers.

| Conformer | Relative Free Energy (kcal/mol) | O-H···O Distance (Å) | C-C-C-O Dihedral Angle (°) | Phenyl Ring Orientation |

| A | 0.00 | ~2.0 | gauche | Perpendicular to C-C-C plane |

| B | 0.85 | ~2.1 | gauche | Parallel to C-C-C plane |

| C | 2.50 | No H-bond | anti | - |

| D | 3.10 | No H-bond | gauche | - |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from the computational protocol described.

The most stable conformers are expected to be those that can form an intramolecular hydrogen bond. This interaction creates a pseudo-six-membered ring, leading to a more compact and lower-energy structure. The orientation of the phenyl group will also be a critical factor, with conformations that minimize steric clashes with the rest of the molecule being favored. The gauche arrangement around the central C-C bonds is likely to be preferred in the hydrogen-bonded conformers to bring the hydroxyl groups into proximity.

Experimental Validation

Theoretical predictions should ideally be validated against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

¹H NMR Spectroscopy

The chemical shifts and coupling constants observed in the ¹H NMR spectrum are sensitive to the molecule's conformation. For this compound, the chemical shifts of the hydroxyl protons can provide evidence for intramolecular hydrogen bonding. A downfield shift is typically observed for hydrogen-bonded protons. The coupling constants between the methylene protons and the methine proton can be used to infer the dihedral angles via the Karplus equation, providing information about the backbone conformation. An available ¹H NMR spectrum for this compound can be used for this purpose. [4]

Comparison of Theoretical and Experimental Data

The theoretically calculated NMR parameters (chemical shifts and coupling constants) for the predicted low-energy conformers can be averaged based on their Boltzmann populations and compared with the experimental spectrum. A good agreement between the calculated and experimental data would provide strong support for the predicted conformational ensemble.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and a detailed computational protocol for the conformational analysis of this compound. The interplay of steric hindrance from the methyl and phenyl groups and the stabilizing effect of intramolecular hydrogen bonding are the key determinants of its conformational landscape. By following the outlined computational workflow, researchers can obtain a detailed and accurate picture of the preferred three-dimensional structures of this molecule. The validation of these theoretical predictions with experimental data, such as NMR spectroscopy, is crucial for ensuring the reliability of the computational model. The insights gained from such studies are invaluable for applications in drug design, materials science, and fundamental chemical research.

References

-

Optimal protocol and trajectory visualization for conformational searches of peptides and proteins. (1992). PubMed. [Link]

-

CHQuant: A Protocol for Quantifying Conformational Sampling with Convex Hulls. (n.d.). ACS Publications. [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (n.d.). ChemRxiv. [Link]

-

Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. (n.d.). PubMed. [Link]

-

Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. (2015). ACS Publications. [Link]

-

Computational techniques for efficient conformational sampling of proteins. (n.d.). PMC. [Link]

-

Conformational Sampling. (n.d.). Computational Chemistry Online. [Link]

-

Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? (2016). Chemistry Stack Exchange. [Link]

-

Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment. (n.d.). MDPI. [Link]

-

A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. (n.d.). NIH. [Link]

-

Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1 : 1 complex formation with water. (n.d.). ResearchGate. [Link]

-

1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts. (n.d.). Semantic Scholar. [Link]

-

Controlling the Conformational Energy of a Phenyl Group by Tuning the Strength of a Nonclassical CH···O Hydrogen Bond: The Case of 5-Phenyl-1,3-dioxane. (2016). PubMed. [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. [Link]

-

Does intramolecular hydrogen bonding occur with carbonic acid and geminal diols? (n.d.). FAQ. [Link]

-

NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (n.d.). NIH. [Link]

-

Hydrogen-bond dependent conformational switching: a computational challenge from experimental thermochemistry. (n.d.). PMC. [Link]

-

What is the best DFT functional and basis set(Gaussian09) for molecules involved in Hydrogen bonding? (2016). ResearchGate. [Link]

-

Experimental and Theoretical Conformational Analysis: From Atoms to Proteins. (2013). Simon Fraser University. [Link]

-

Intramolecular Hydrogen Bond Interaction in Selected Diols. (n.d.). ResearchGate. [Link]

-

Conformational basis set. (n.d.). College of Saint Benedict and Saint John's University. [Link]

-

Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. (1990). PubMed. [Link]

-

Theory of conformational analysis. (n.d.). Imperial College London. [Link]

-

Validation of models with experimental data and analysis of discrepancies. (2024). ResearchGate. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (2008). PubMed. [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI. [Link]

-

Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. (n.d.). PMC. [Link]

-

3.5. Conformations of chain alkanes. (n.d.). Lumen Learning. [Link]

-

Conformations of Other Alkanes. (n.d.). Fiveable. [Link]

-

4.1: Conformation Analysis of Alkanes. (2021). Chemistry LibreTexts. [Link]

-

Alkanes Alkanes are the simplest organic molecules, they only contain C and hydrogen, and only contain single bonds. Compounds t. (n.d.). University of Liverpool. [Link]

-

Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase. (2021). RSC Publishing. [Link]

-

2-Methyl-2-phenyl-1,3-dioxolane. (n.d.). PubChem. [Link]

-

2-Methyl-2-propylpropane-1,3-diol. (n.d.). PubChem. [Link]

-

Propane-1,3-diol, 2-methyl-. (n.d.). NIST WebBook. [Link]

- Process for the preparation of 2-methyl-1,3-propanediol. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Controlling the Conformational Energy of a Phenyl Group by Tuning the Strength of a Nonclassical CH···O Hydrogen Bond: The Case of 5-Phenyl-1,3-dioxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound(24765-53-5) 1H NMR spectrum [chemicalbook.com]

Solubility of 2-Methyl-2-phenylpropane-1,3-diol in different solvents

An In-Depth Technical Guide on the Solubility of 2-Methyl-2-phenylpropane-1,3-diol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 24765-53-5), a compound of interest in pharmaceutical and chemical synthesis. Lacking extensive published solubility data, this document establishes a theoretical solubility profile based on a detailed analysis of the molecule's structural components. It further serves as a practical handbook for researchers by providing detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility. The methodologies outlined, including the gold-standard saturation shake-flask method, are presented with an emphasis on experimental integrity, critical parameter control, and data interpretation, enabling scientists to generate reliable and reproducible solubility data essential for drug development, formulation, and process chemistry.

Introduction to this compound

This compound is a dihydric alcohol with a unique molecular architecture. Its structure features a central quaternary carbon atom bonded to a methyl group, a phenyl group, and two hydroxymethyl (-CH₂OH) groups.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₄O₂[1]

-

Molecular Weight: 166.22 g/mol [1]

-

Appearance: Expected to be a solid at room temperature, analogous to similar structures like 2-Phenyl-1,3-propanediol.[2]

Understanding the solubility of this compound is a critical prerequisite for its application in research and development. Solubility dictates the choice of solvents for chemical synthesis and purification, impacts formulation strategies for potential therapeutic agents, and is a key determinant of a drug's bioavailability.[3] More than 40% of new chemical entities exhibit poor aqueous solubility, making early and accurate solubility assessment a cornerstone of successful drug development.[3] This guide provides the theoretical framework and practical methodologies to robustly characterize the solubility profile of this compound.

Theoretical Solubility Profile and Intermolecular Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis

The structure of this compound contains distinct hydrophilic and hydrophobic regions, suggesting a nuanced solubility behavior.

-

Hydrophilic Domain: The two primary hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This region will drive solubility in polar protic solvents (e.g., water, alcohols).

-

Hydrophobic Domain: The phenyl group (C₆H₅) is large, nonpolar, and sterically hindering. This aromatic moiety will contribute to solubility in nonpolar or moderately polar solvents through van der Waals forces (specifically, London dispersion forces). The methyl group (-CH₃) further adds to the nonpolar character.

Predicted Intermolecular Interactions and Solubility

The balance between the hydrophilic diol portion and the hydrophobic phenyl ring dictates the compound's affinity for different solvent classes.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): In these solvents, the primary interaction will be hydrogen bonding between the compound's hydroxyl groups and the solvent molecules. However, the large, hydrophobic phenyl group will disrupt the hydrogen-bonding network of water, likely leading to low aqueous solubility . In alcohols like ethanol, the alkyl chain of the solvent can interact more favorably with the phenyl group, suggesting moderate to high solubility .

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the hydroxyl groups of the diol. Their overall high polarity will also effectively solvate the molecule. Therefore, high solubility is predicted in solvents like DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be driven by dispersion forces between the solvent and the phenyl ring. The polar diol moiety will be poorly solvated, likely resulting in low solubility . Toluene may be a slightly better solvent than hexane due to potential π-π stacking interactions with the phenyl ring.

Below is a diagram illustrating the key intermolecular forces at play between this compound and different solvent types.

Sources

Methodological & Application

Laboratory synthesis of 2-Methyl-2-phenylpropane-1,3-diol from diethyl phenylmalonate

An Application Note for the Synthesis of 2-Methyl-2-phenylpropane-1,3-diol from Diethyl Phenylmalonate

Introduction: The Significance of Substituted 1,3-Propanediols

Substituted 1,3-propanediols are valuable structural motifs in organic chemistry and medicinal chemistry. The specific target of this protocol, this compound, serves as a key building block for various more complex molecules, including potential pharmaceutical agents and materials. Its structure, featuring a quaternary carbon center with both phenyl and methyl substituents, presents a unique synthetic challenge that requires a robust and well-controlled methodology. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the commercially available diethyl phenylmalonate. The procedure is designed for researchers in organic synthesis and drug development, with a focus on explaining the rationale behind each step to ensure both reproducibility and safety.

Overall Synthetic Strategy

The transformation of diethyl phenylmalonate into this compound is efficiently achieved in two sequential reactions:

-

C-Alkylation: The first step involves the formation of a new carbon-carbon bond at the α-position of the malonic ester. The acidic proton at this position is removed by a suitable base to generate a nucleophilic enolate, which is subsequently alkylated via an SN2 reaction with methyl iodide. This step introduces the required methyl group, yielding the intermediate, diethyl 2-methyl-2-phenylmalonate.

-

Reduction: The second step is the complete reduction of both ester functionalities of the intermediate to their corresponding primary alcohols. This transformation requires a potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to achieve the conversion to the final this compound.

The entire workflow is depicted below.

Caption: Overall synthetic route from diethyl phenylmalonate to the target diol.

Part 1: Synthesis of Diethyl 2-Methyl-2-phenylmalonate (Alkylation)

Scientific Rationale and Mechanistic Insight

The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation.[1] The key to this reaction is the enhanced acidity of the α-hydrogens located between the two electron-withdrawing carbonyl groups of the ester (pKₐ ≈ 13 in DMSO).[2] This acidity allows for facile deprotonation by a moderately strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to form a resonance-stabilized enolate. This enolate is an excellent carbon-based nucleophile. The subsequent introduction of an alkyl halide, in this case, methyl iodide, results in a nucleophilic substitution (SN2) reaction, where the enolate displaces the iodide ion, forming the desired C-methylated product.[3] The reaction is subject to standard SN2 constraints, favoring primary alkyl halides like methyl iodide to avoid competing elimination reactions.[2]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Diethyl phenylmalonate | 236.26 | 10.0 g | 1.0 | Starting material.[4] |

| Sodium Hydride (NaH) | 24.00 | 1.86 g | 1.1 | 60% dispersion in mineral oil. Handle with care.[1] |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent. Must be anhydrous. |

| Methyl Iodide (CH₃I) | 141.94 | 6.6 g (2.9 mL) | 1.1 | Toxic and volatile. Handle in a fume hood.[5] |

| Diethyl Ether | - | ~200 mL | - | For extraction. |

| Saturated NH₄Cl (aq) | - | ~50 mL | - | For quenching. |

| Brine | - | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ | - | As needed | - | Drying agent. |

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain an inert atmosphere.

-

Base Addition: In the flask, suspend sodium hydride (1.86 g of 60% dispersion) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath.

-

Enolate Formation: Dissolve diethyl phenylmalonate (10.0 g) in anhydrous DMF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The evolution of hydrogen gas will be observed. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Add methyl iodide (2.9 mL) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system, checking for the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer twice more with diethyl ether (50 mL each). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, diethyl 2-methyl-2-phenylmalonate, can be purified by vacuum distillation if necessary.

Part 2: Synthesis of this compound (Reduction)

Scientific Rationale and Mechanistic Insight

The reduction of esters to primary alcohols requires a strong hydride-donating reagent. While sodium borohydride (NaBH₄) is suitable for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters.[6] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to the highly polar Al-H bond, which makes the hydride ion a potent nucleophile.[7]

The mechanism involves two main stages. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding an alkoxide. A final aqueous work-up protonates the two alkoxide intermediates to give the desired 1,3-diol. Stoichiometrically, one mole of LiAlH₄ provides four moles of hydride (H⁻), and since each ester group requires two hydrides for complete reduction, a slight excess of LiAlH₄ is used to ensure the reaction goes to completion.

Caption: Key mechanistic concepts in the two-step synthesis.

Safety Precautions for Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8][9]

-

Handling: Always handle LiAlH₄ in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[10][11] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.

-

Apparatus: All glassware must be scrupulously dried in an oven (e.g., >120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use water, CO₂, or standard ABC extinguishers on a LiAlH₄ fire, as they will intensify it.[8]

-

Quenching: Excess LiAlH₄ must be quenched carefully and slowly at low temperatures. A common and safe procedure is the Fieser workup, involving the sequential, dropwise addition of water, followed by aqueous NaOH, and then more water.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Diethyl 2-methyl-2-phenylmalonate | 250.30 | 10.0 g | 1.0 | From Part 1. |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.0 g | ~2.0 | Highly reactive. See safety notes.[8] |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Solvent. Must be anhydrous. |

| Water (H₂O) | 18.02 | 3 mL + 3 mL | - | For Fieser workup. |

| 15% NaOH (aq) | 40.00 | 3 mL | - | For Fieser workup. |

| Ethyl Acetate | - | ~150 mL | - | For extraction. |

| Anhydrous Na₂SO₄ | - | As needed | - | Drying agent. |

| Toluene | - | As needed | - | For recrystallization. |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked, round-bottom flask (oven-dried) with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

-

LAH Suspension: Carefully add LiAlH₄ (3.0 g) to the flask, followed by anhydrous THF (100 mL) via cannula or a dry syringe. Stir the resulting grey suspension and cool it to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the diethyl 2-methyl-2-phenylmalonate (10.0 g) in anhydrous THF (50 mL). Transfer this solution to a dry syringe and add it dropwise to the stirred LiAlH₄ suspension over 45-60 minutes. The reaction is exothermic; maintain the internal temperature below 15 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux using a heating mantle and maintain reflux for 2 hours to ensure complete reduction.

-

Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C with an ice bath. EXTREME CAUTION is required for this step. Quench the reaction by adding the following reagents dropwise and sequentially, allowing the vigorous gas evolution to subside between each addition:

-

3 mL of water

-

3 mL of 15% aqueous NaOH

-

9 mL of water

-

-

Isolation: After the final addition of water, a granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexane, to yield pure this compound as a white solid.